molecular formula C20H33N3O4 B1668369 Celiprolol CAS No. 56980-93-9

Celiprolol

Cat. No. B1668369
CAS RN: 56980-93-9
M. Wt: 379.5 g/mol
InChI Key: JOATXPAWOHTVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Celiprolol is a medication in the class of beta blockers, used in the treatment of high blood pressure . It has a unique pharmacology: it is a selective β1 receptor antagonist, but a β2 receptor partial agonist. It is also a weak α2 receptor antagonist . It was patented in 1973 and approved for medical use in 1982 .


Synthesis Analysis

Celiprolol hydrochloride, a β-blocker drug, has been synthesized by a new approach . Another synthesis route involves hydrolysis of the chloride and acetylation of the phenol, reduction of the nitro group, and acylation of the amine .


Molecular Structure Analysis

Celiprolol crystallizes in the monoclinic space group, P2l/a, with a = 9.081(2), b = 13.800(4), and c = 17.471(5) Å and β = 95.04(2) .


Chemical Reactions Analysis

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity . The beta-2 agonist activity is thought to account for its mild vasodilating properties .

Scientific Research Applications

Unique Selective Adrenoceptor Modulator

Celiprolol stands out as a β-blocker with a unique pharmacologic profile, being a β1-adrenoceptor antagonist with partial β2 agonist activity. This dual action positions it as a selective adrenoreceptor modulator, with both antihypertensive and antianginal properties. Its most notable use, particularly in the United States, is for treating vascular type Ehlers–Danlos syndrome, a rare connective tissue disorder. Celiprolol's efficacy in reducing arterial events in patients with this condition is significant, distinguishing it from other β-blockers in its class due to its unique pharmacology and clinical applications (Nawarskas, Cheng-Lai, & Frishman, 2017).

Effects on Brown Fat, Feeding, and Drinking

Celiprolol has been shown to impact brown fat and β3-adrenoceptors, evidenced in studies involving obese Zucker rats. The drug led to an increase in GDP binding to brown fat mitochondria, indicating its potential effects on metabolism. Notably, celiprolol did not stimulate human β3-adrenoceptors, suggesting a complex interaction with different adrenoceptor subtypes (Savontaus et al., 2000).

Reduction of Intimal Thickening in Vein Grafts

Research has indicated that celiprolol can reduce intimal hyperplasia in vein grafts, potentially through enhancing nitric oxide function and inhibiting superoxide production. This points to its potential use in improving outcomes in vascular surgeries and reducing complications associated with vein grafts (Hattori et al., 2007).

Impact on Cardiovascular Events in Vascular Ehlers-Danlos Syndrome

A pivotal study on celiprolol demonstrated its effectiveness in preventing arterial dissections and ruptures in patients with vascular Ehlers-Danlos syndrome. The trial highlighted celiprolol's potential as a preventive treatment for this severe and life-threatening condition (Ong et al., 2009).

Coronary Blood Flow and Myocardial Ischemia

Celiprolol has shown positive effects in increasing coronary blood flow and reducing myocardial ischemia, primarily through nitric oxide–dependent mechanisms. This suggests its potential application in managing ischemic heart conditions (Asanuma et al., 2003).

Future Directions

Celiprolol has been granted FDA Breakthrough Therapy Designation for Vascular Ehlers–Danlos Syndrome . Discussions are ongoing with FDA through special protocol assessment (SPA) seeking agreement on planned pivotal Phase 3 DiSCOVER trial with initiation planned by end of Q2 2022 .

properties

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOATXPAWOHTVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57470-78-7 (mono-hydrochloride)
Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020259
Record name Celiprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Celiprolol is a vasoactive beta-1 selective adrenoceptor antagonist with partial beta-2 agonist activity. The beta-2 agonist activity is thought to account for its mild vasodilating properties. It lowers blood pressure in hypertensive patients at rest and on exercise. The effects on heart rate and cardiac output are dependent on the pre-existing background level of sympathetic tone. Under conditions of stress such as exercise, celiprolol attenuates chronotropic and inotropic responses to sympathetic stimulation. However, at rest minimal impairment of cardiac function is seen.
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Celiprolol

CAS RN

56980-93-9
Record name Celiprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56980-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celiprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Celiprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELIPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

120-122
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celiprolol
Reactant of Route 2
Reactant of Route 2
Celiprolol
Reactant of Route 3
Celiprolol
Reactant of Route 4
Reactant of Route 4
Celiprolol
Reactant of Route 5
Reactant of Route 5
Celiprolol
Reactant of Route 6
Reactant of Route 6
Celiprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.